CK2 inhibitor 10
Description
CK2 inhibitor 10 is a synthetic small molecule identified in a 2022 study by Urakov et al. as part of a series of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]-pyrimidines targeting CK2 . The compound features a 3-phenyl substitution on the azolopyrimidine scaffold, which was shown to enhance potency through structure-activity relationship (SAR) studies. This compound exhibits an IC50 of 45 nM in enzymatic assays against CK2, making it one of the more potent inhibitors in its structural class .
Properties
IUPAC Name |
4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIVZLFKYMNZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The reaction employs IPrAuCl/AgOTf as the catalytic system in 1,2-dichloroethane (1,2-DCE) at elevated temperatures. For example, ethyl 3-(4-iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate (9k) is synthesized via Sonogashira coupling between 4-iodobenzaldehyde, propargyl hydrazine, and ethyl propiolate. Substrate variations are critical for optimizing yield and functional group compatibility (Table 1).
Table 1: Substrate Scope and Yields for Dihydropyrazole Synthesis
Disubstituted aldehydes (e.g., 4-nitrobenzaldehyde) and electron-deficient alkynes generally yield higher conversions due to enhanced electrophilicity. Paraformaldehyde failed to produce the desired product, necessitating alternative routes for substrates with high reactivity.
Intramolecular C–H Amination for Dihydropyrazolo[4,3-b]indole Formation
The dihydropyrazole intermediates undergo intramolecular C–H amination to form dihydropyrazolo[4,3-b]indoles, a key structural feature of this compound.
Oxidative Aromatization to Pyrazolo[4,3-b]indoles
The dihydropyrazoloindole intermediates are oxidized to their aromatic counterparts using ceric ammonium nitrate (CAN) in acetonitrile. This step removes protecting groups (e.g., p-methoxybenzyl) and introduces planarity critical for CK2 inhibition.
Reaction Conditions and Byproduct Management
Treatment of 10j with CAN at 0°C for 2 hours yields pyrazolo[4,3-b]indole 11j in 87% yield. Over-oxidation is mitigated by controlling temperature and CAN stoichiometry (1.2 equivalents).
Functional Group Compatibility:
Final Deprotection and Functionalization
The methyl carbamate and ester groups on the pyrazoloindole core are hydrolyzed under basic conditions to yield the final bioactive compound.
Alkaline Hydrolysis
A mixture of NaOH (2M) and THF/H₂O (3:1) at 60°C cleaves the methyl ester of 11j, producing this compound in 92% yield.
Critical Parameters:
Alternative Synthetic Routes and Comparative Analysis
While the gold-catalyzed route is predominant, alternative pathways have been explored for specific substrates.
Stepwise Synthesis for Challenging Substrates
Paraformaldehyde’s incompatibility with the three-component annulation necessitated a stepwise approach for dihydropyrazole 9k:
Structural Analogs and SAR Insights
Modifications to the pyrazole and indole rings significantly impact inhibitory activity (Table 2).
Table 2: Inhibitory Activity of this compound and Analogs
The isopropyl group at position 3 enhances hydrophobic interactions with CK2’s ATP-binding pocket, while the carboxylate improves solubility.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: CK2 inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CK2 inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving CK2 and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of CK2 in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with CK2 overexpression.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research
Mechanism of Action
CK2 inhibitor 10 exerts its effects by binding to the active site of protein kinase CK2, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various cellular pathways, including the PI3K-Akt pathway and the NFκB pathway, leading to reduced cell proliferation and increased apoptosis. The compound’s selectivity for CK2 is achieved through its unique binding interactions with the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare CK2 inhibitor 10 with structurally and mechanistically diverse CK2 inhibitors, focusing on potency, selectivity, mechanism, and clinical relevance.
Table 1: Comparative Analysis of CK2 Inhibitors
| Compound | IC50 (nM) | Selectivity (CK2α’ vs. CK2α) | Mechanism | Structural Class | Clinical Stage |
|---|---|---|---|---|---|
| This compound | 45 | Not reported | Likely ATP-competitive | Azolo[1,5-a]pyrimidine derivative | Preclinical |
| CX-4945 | 1–10 | Non-selective | ATP-competitive | Benzimidazole derivative | Phase II (cancer) |
| Compound 1 | 8–10 | 5-fold (CK2α’ selective) | ATP-competitive | Undisclosed (allosteric-like library) | Preclinical |
| TBB | 400 | Non-selective | ATP-competitive | Tetrabromobenzotriazole | Preclinical |
| IQA | 390 | Non-selective | ATP-competitive | Indoloquinazoline | Preclinical |
| Emodin | 1,850 | Non-selective | ATP-competitive | Anthraquinone | Preclinical |
| DBC (Coumarin) | Not reported | Non-selective | Allosteric (putative) | Coumarin derivative | Preclinical |
Key Findings
Potency
- This compound (45 nM) is 10-fold more potent than TBB (400 nM) and IQA (390 nM) .
- It is less potent than CX-4945 (1–10 nM), a clinically advanced ATP-competitive inhibitor .
- Recent purine-based inhibitors (e.g., compound 12 from ) show IC50 values as low as 180 nM, highlighting this compound’s competitive standing .
Selectivity this compound’s selectivity for CK2 isoforms (α’ vs. Most ATP-competitive inhibitors (e.g., CX-4945, TBB) lack isoform selectivity due to high homology in the ATP-binding site .
Mechanism
- This compound’s mechanism is inferred to be ATP-competitive based on structural similarities to other azolopyrimidines . This contrasts with DBC (coumarin derivative) and Hematein , which may bind allosteric sites .
- CX-4945 and Compound 1 are confirmed ATP-competitive inhibitors, with the latter achieving selectivity via conformational differences in CK2α’ .
Structural Novelty this compound’s azolopyrimidine scaffold is distinct from classical CK2 inhibitors like benzimidazoles (CX-4945) or benzotriazoles (TBB) . Dibromodihydrodibenzofuran derivatives () and coumarins () represent emerging scaffolds with unoptimized potency .
Clinical Relevance Only CX-4945 has reached clinical trials (Phase II for cholangiocarcinoma) due to its nanomolar potency and oral bioavailability .
Biological Activity
CK2 (casein kinase 2) is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Due to its involvement in cancer and other diseases, CK2 has emerged as a promising therapeutic target. Among the various CK2 inhibitors, compound "CK2 inhibitor 10" has shown significant biological activity, warranting a detailed exploration of its efficacy and mechanisms.
This compound is characterized by a 3-phenyl analogue structure, which has been associated with potent inhibition of CK2 activity. The compound exhibits an IC50 value of 45 nM , indicating its effectiveness in inhibiting CK2 enzymatic activity in vitro . The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances its binding affinity to the CK2 active site.
Table 1: Comparison of CK2 Inhibitors
| Compound | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| This compound | 45 | High | Potent inhibition against CK2 |
| Compound 1 | 3 | Moderate | First identified CK2 inhibitor |
| CX-4945 | 200 | Low | First CK2 inhibitor in clinical trials |
| Quinalizarin | 15 | Very High | Selective for CK2 over other kinases |
Biological Activity and Efficacy
This compound has demonstrated significant biological activity across various cancer cell lines. Its mechanism involves the inhibition of CK2-mediated phosphorylation processes that are critical for tumor cell survival and proliferation. In particular, studies have shown that the compound effectively reduces cell viability in multiple cancer types, including leukemia and solid tumors.
Case Studies
- Leukemia Models : In vitro studies using acute and chronic leukemia cell lines revealed that this compound significantly reduced cell proliferation and induced apoptosis. The compound was tested alongside other known inhibitors, showing superior efficacy in reducing cell viability .
- Solid Tumor Xenografts : In vivo experiments using xenograft models of solid tumors demonstrated that systemic administration of this compound resulted in substantial tumor growth inhibition. This effect was attributed to the compound's ability to disrupt critical signaling pathways mediated by CK2 .
Cellular Mechanisms
The biological activity of this compound is closely linked to its effects on cellular signaling pathways. By inhibiting CK2, the compound alters the phosphorylation status of key substrates involved in cell cycle regulation, apoptosis, and DNA repair mechanisms. Notably, it has been observed that:
Q & A
Q. How can researchers experimentally determine the selectivity profile of CK2 inhibitor 10 against related kinases?
To assess selectivity, perform kinase inhibition panel assays using recombinant kinases (e.g., Clk2, CK1, ERK8) and measure IC50 values. Compare inhibition potency (e.g., CK2α IC50 vs. off-target kinases) using ATP-competitive assays with optimized substrate peptides. For example, this compound's selectivity over Clk2 (IC50 = 32.69 nM vs. CK2α IC50 = 0.66 nM) was confirmed via parallel enzymatic assays . Include positive controls like Silmitasertib (CX-4945) to validate assay robustness .
Q. What methodologies are recommended for establishing the IC50 of this compound in cellular models?
Use dose-response curves in cancer cell lines (e.g., UM-SCC, HNSCC) with viability assays (MTT or CellTiter-Glo). Ensure ATP concentrations reflect physiological levels (e.g., 100–200 µM) to avoid skewed IC50 values due to ATP competition. For instance, CX-4945 showed IC50 values ranging from 3.4–11.9 µM across 9 cell lines under standardized ATP conditions . Normalize results to CK2 expression levels (e.g., qPCR/Western blot) to account for variability .
Q. How should kinase inhibition assays be designed to evaluate this compound’s mechanism of action?
Employ ADP-Glo™ or radiometric assays with CK2α/α′ catalytic subunits and substrate peptides (e.g., RRRADDSDDDDD). Optimize enzyme concentration (e.g., 40 nM CK2α′) and reaction time (30 minutes) to maintain linear kinetics . Include allosteric inhibitors (e.g., CAM4066) as comparators to distinguish ATP-competitive vs. αD pocket-binding mechanisms .
Advanced Research Questions
Q. How can researchers address discrepancies in inhibitory potency of CK2 inhibitors across CK2α and CK2α′ catalytic subunits?
Combine molecular dynamics (MD) simulations (10+ ns trajectories) and X-ray crystallography of inhibitor-bound CK2α/α′ complexes. For example, FLC26 showed unexplained variance in inhibition between subunits via MD, necessitating structural analysis to identify divergent binding motifs (e.g., hinge region vs. αD pocket) . Mutagenesis studies (e.g., Trp176/Glu81 in CK2α) can further validate critical interactions .
Q. What strategies overcome CK2 inhibitor resistance in EGFR-TKI-resistant cancers?
Co-administer CK2 inhibitors with MEK/ERK pathway inhibitors (e.g., PD-0325901) to block compensatory signaling. In HNSCC xenografts, CX-4945 resistance was mitigated by MEK inhibition, reducing AP-1 activation and restoring apoptosis . Transcriptomic profiling post-treatment can identify resistance markers (e.g., Bcl-XL/NF-κB) for targeted combination therapies .
Q. How do allosteric CK2 inhibitors differ mechanistically from ATP-competitive inhibitors, and how can this be leveraged therapeutically?
Allosteric inhibitors (e.g., CAM4066) bind the αD pocket rather than the ATP site, reducing off-target effects. Validate binding via fragment-based screening and SPR assays. CAM4066’s selectivity (>100-fold over CK1) was confirmed through kinase panels and cancer cell line profiling . This approach enables targeting CK2α-specific conformations absent in other kinases.
Q. What analytical approaches resolve contradictions in CK2 inhibitor activity data across experimental models?
Apply SAR-driven meta-analysis integrating enzymatic, cellular, and structural data. For example, coumarin derivatives showed varied IC50s due to hinge region interactions; optimizing 4-carboxyphenyl and 6-carboxamide groups improved potency . Cross-validate findings using orthogonal assays (e.g., thermal shift for binding stability) .
Q. How can virtual screening enhance the discovery of novel CK2 inhibitors?
Use docking protocols with CK2α homology models (PDB: 5B0X) and post-docking filters (e.g., interaction energy with Trp176/Glu81). A purine-based inhibitor (IC50 = 4.3 µM) was identified via this method, highlighting the importance of 9-phenyl and 2-carboxyphenyl motifs . Follow-up with X-ray crystallography to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
